molecular formula C20H24O4 B13745966 (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate CAS No. 4147-12-0

(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate

Cat. No.: B13745966
CAS No.: 4147-12-0
M. Wt: 328.4 g/mol
InChI Key: XBNYVIVLJXTFLE-UHFFFAOYSA-N
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Description

(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate is a complex organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Oxidation: Introduction of oxygen atoms into the precursor molecule.

    Acetylation: Addition of an acetate group to the molecule.

    Cyclization: Formation of the characteristic cyclopenta[a]phenanthrene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms or loses hydrogen atoms.

    Reduction: It can also undergo reduction reactions, where it gains hydrogen atoms or loses oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for creating new steroids and other organic compounds.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its steroidal nature suggests it may interact with various biological pathways, influencing cell growth and differentiation.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Steroids are known for their anti-inflammatory and immunosuppressive properties, making them useful in treating a range of conditions.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its steroidal properties.

Mechanism of Action

The mechanism of action of (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate involves its interaction with specific molecular targets in the body. As a steroid, it likely binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various physiological processes, including inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar steroidal structure.

    Testosterone: An androgen hormone with a comparable molecular framework.

    Cortisol: A glucocorticoid with anti-inflammatory properties.

Uniqueness

What sets (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate apart is its specific functional groups and molecular configuration, which confer unique chemical and biological properties. Its acetate group, in particular, may influence its solubility, stability, and reactivity compared to other steroids.

Properties

CAS No.

4147-12-0

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate

InChI

InChI=1S/C20H24O4/c1-12(21)24-20-10-7-14(22)11-13(20)3-4-15-16-5-6-18(23)19(16,2)9-8-17(15)20/h7,10-11,15-17H,3-6,8-9H2,1-2H3

InChI Key

XBNYVIVLJXTFLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

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